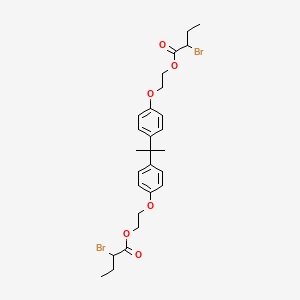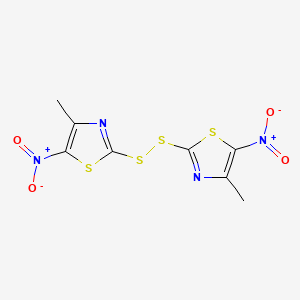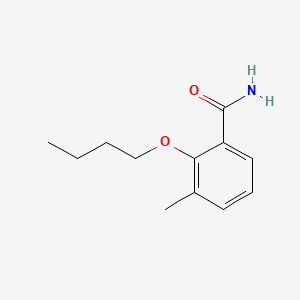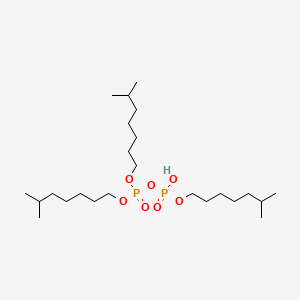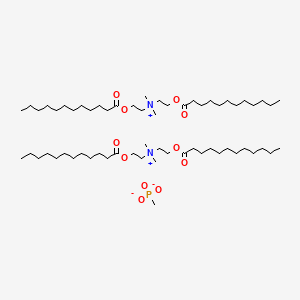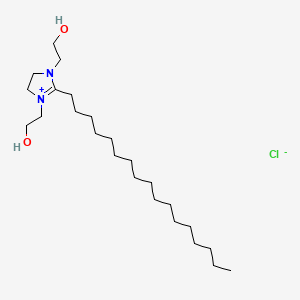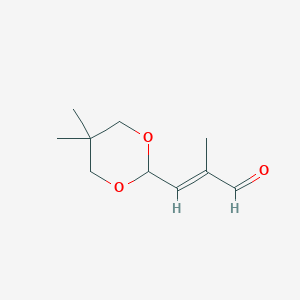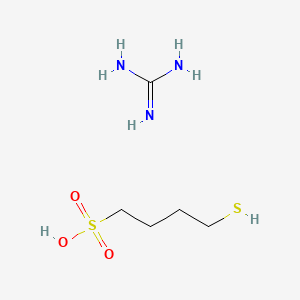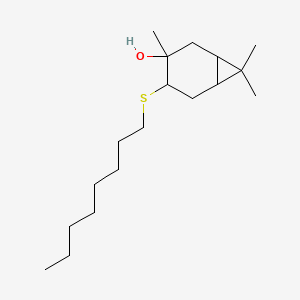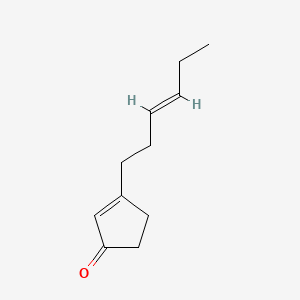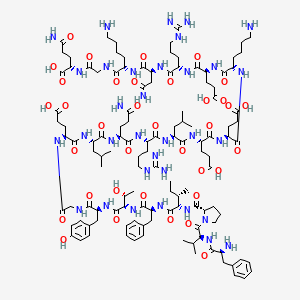
Motilin (pig), 13-L-leucine-14-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Motilin (pig), 13-L-leucine-14-L-glutamic acid is a modified form of the motilin peptide, which is primarily found in the gastrointestinal tract of pigs. Motilin is a peptide hormone that plays a crucial role in regulating gastrointestinal motility by stimulating smooth muscle contractions in the gut. The modification at positions 13 and 14 with L-leucine and L-glutamic acid, respectively, alters its biological activity and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of motilin (pig), 13-L-leucine-14-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance yield and purity. The use of high-throughput purification methods ensures the production of large quantities of the peptide with consistent quality .
化学反応の分析
Types of Reactions
Motilin (pig), 13-L-leucine-14-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products Formed
Oxidation: Formation of methionine sulfoxide.
Reduction: Formation of free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
科学的研究の応用
Motilin (pig), 13-L-leucine-14-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in gastrointestinal motility and its interactions with motilin receptors.
Medicine: Explored for potential therapeutic applications in treating gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
Motilin (pig), 13-L-leucine-14-L-glutamic acid exerts its effects by binding to motilin receptors located on the smooth muscle cells of the gastrointestinal tract. This binding triggers a cascade of intracellular signaling pathways, leading to the contraction of smooth muscle cells and the promotion of gastrointestinal motility. The modification at positions 13 and 14 enhances the peptide’s stability and receptor affinity, resulting in more potent biological activity .
類似化合物との比較
Similar Compounds
Motilin (pig): The unmodified form of motilin.
Motilin (human): The human variant of motilin with slight differences in amino acid sequence.
Motilin (dog): The canine variant of motilin.
Uniqueness
Motilin (pig), 13-L-leucine-14-L-glutamic acid is unique due to its specific modifications at positions 13 and 14, which enhance its stability and biological activity compared to other motilin variants. These modifications make it a valuable tool for research and potential therapeutic applications .
特性
CAS番号 |
59408-63-8 |
|---|---|
分子式 |
C121H189N33O36 |
分子量 |
2682.0 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C121H189N33O36/c1-10-65(8)98(152-115(185)87-32-23-53-154(87)118(188)97(64(6)7)151-100(170)71(124)56-67-24-13-11-14-25-67)116(186)150-85(57-68-26-15-12-16-27-68)114(184)153-99(66(9)155)117(187)149-84(58-69-33-35-70(156)36-34-69)102(172)135-60-91(160)136-76(39-45-93(162)163)106(176)147-83(55-63(4)5)111(181)144-77(37-43-88(125)157)107(177)140-74(30-21-51-132-120(128)129)104(174)146-82(54-62(2)3)112(182)145-80(42-48-96(168)169)110(180)143-79(41-47-95(166)167)108(178)139-73(29-18-20-50-123)103(173)142-78(40-46-94(164)165)109(179)141-75(31-22-52-133-121(130)131)105(175)148-86(59-90(127)159)113(183)138-72(28-17-19-49-122)101(171)134-61-92(161)137-81(119(189)190)38-44-89(126)158/h11-16,24-27,33-36,62-66,71-87,97-99,155-156H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,157)(H2,126,158)(H2,127,159)(H,134,171)(H,135,172)(H,136,160)(H,137,161)(H,138,183)(H,139,178)(H,140,177)(H,141,179)(H,142,173)(H,143,180)(H,144,181)(H,145,182)(H,146,174)(H,147,176)(H,148,175)(H,149,187)(H,150,186)(H,151,170)(H,152,185)(H,153,184)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,128,129,132)(H4,130,131,133)/t65-,66+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-,98-,99-/m0/s1 |
InChIキー |
HVULJRXHYPLIPK-HYOAWBISSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


